molecular formula C4F7IO2 B14569728 2,2,3,3,5,5,6-Heptafluoro-6-iodo-1,4-dioxane CAS No. 61448-93-9

2,2,3,3,5,5,6-Heptafluoro-6-iodo-1,4-dioxane

Cat. No.: B14569728
CAS No.: 61448-93-9
M. Wt: 339.93 g/mol
InChI Key: HGNSHVWSDFOJRJ-UHFFFAOYSA-N
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Description

2,2,3,3,5,5,6-Heptafluoro-6-iodo-1,4-dioxane is a fluorinated organic compound characterized by the presence of both iodine and multiple fluorine atoms. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,5,5,6-Heptafluoro-6-iodo-1,4-dioxane typically involves the fluorination of precursor compounds followed by iodination. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced fluorination techniques and iodine sources is essential to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3,5,5,6-Heptafluoro-6-iodo-1,4-dioxane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride.

Major Products: The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

2,2,3,3,5,5,6-Heptafluoro-6-iodo-1,4-dioxane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and fluorination reactions.

    Biology: Investigated for its potential use in biological assays and as a labeling agent.

    Medicine: Explored for its potential in drug development and diagnostic imaging.

    Industry: Utilized in the production of specialized materials and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 2,2,3,3,5,5,6-Heptafluoro-6-iodo-1,4-dioxane involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can influence various biochemical pathways and molecular processes, making it a valuable tool in research and industrial applications.

Comparison with Similar Compounds

  • 2,2,3,3,5,5,6,6-Octafluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)morpholine
  • 1,1,1,2,2,3,3-Heptafluoro-3-(trifluorovinyl)oxypropane
  • 1,1,1,3,3,3-Hexafluoro-2-propanol

Uniqueness: 2,2,3,3,5,5,6-Heptafluoro-6-iodo-1,4-dioxane is unique due to its specific combination of fluorine and iodine atoms, which imparts distinct chemical properties. This makes it particularly useful in applications requiring high reactivity and stability.

Properties

CAS No.

61448-93-9

Molecular Formula

C4F7IO2

Molecular Weight

339.93 g/mol

IUPAC Name

2,2,3,3,5,5,6-heptafluoro-6-iodo-1,4-dioxane

InChI

InChI=1S/C4F7IO2/c5-1(6)2(7,8)14-4(11,12)3(9,10)13-1

InChI Key

HGNSHVWSDFOJRJ-UHFFFAOYSA-N

Canonical SMILES

C1(C(OC(C(O1)(F)F)(F)I)(F)F)(F)F

Origin of Product

United States

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